

## Rupintrivir as a tool compound for 3C protease research

Author: BenchChem Technical Support Team. Date: December 2025



# Rupintrivir: A Potent Tool for 3C Protease Research

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### Introduction

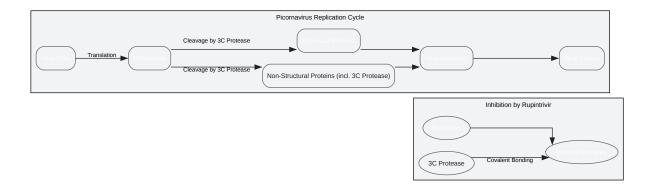
**Rupintrivir** (formerly AG7088) is a potent, irreversible inhibitor of the 3C protease (3CP) found in picornaviruses, a large family of RNA viruses that includes rhinoviruses (the primary cause of the common cold) and enteroviruses.[1][2] The 3C protease is a viral cysteine protease essential for the replication of these viruses, as it cleaves the viral polyprotein into functional proteins.[3][4] This critical role makes the 3C protease an attractive target for antiviral drug development. **Rupintrivir**'s high specificity and potent inhibitory activity have established it as an invaluable tool compound for studying the function and inhibition of 3C proteases.[5][6]

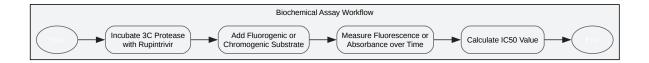
These application notes provide a comprehensive overview of **Rupintrivir**'s utility in 3C protease research, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for key experimental assays.

## **Mechanism of Action**

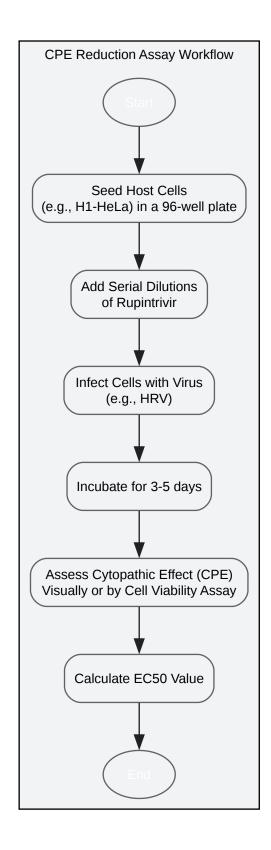


**Rupintrivir** is a peptidomimetic inhibitor designed through structure-based drug design methodologies.[1] It incorporates a Michael acceptor, which forms an irreversible covalent bond with the active site cysteine residue (Cys147 in human rhinovirus type 14) of the 3C protease. [1][7] This covalent modification permanently inactivates the enzyme, thereby halting the viral replication cycle.[8] The high degree of conservation of the active site among different picornavirus 3C proteases contributes to **Rupintrivir**'s broad-spectrum antiviral activity.[9][10]













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- To cite this document: BenchChem. [Rupintrivir as a tool compound for 3C protease research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680277#rupintrivir-as-a-tool-compound-for-3c-protease-research]



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